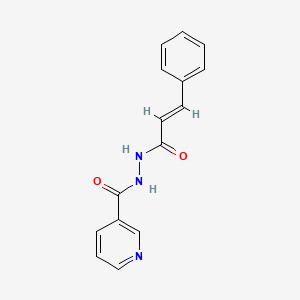![molecular formula C18H19N3OS B5683122 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5683122.png)
2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide, also known as TQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. TQ is a derivative of quinoline and thiazole, and it has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. This compound has been found to inhibit the activity of several enzymes and transcription factors involved in cancer progression and inflammation. It also activates certain signaling pathways that promote apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide in lab experiments is its synthetic nature, which allows for precise control over its concentration and purity. This compound also exhibits a wide range of biochemical and physiological effects, making it a versatile tool for studying various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could further elucidate the potential therapeutic applications of 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide. One area of interest is the development of this compound-based drug formulations for the treatment of cancer and inflammation. Another area of research is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other cellular processes.
Métodos De Síntesis
2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 2,3,6-trimethylquinoline with thiazole-4-carboxylic acid followed by the addition of ethylenediamine. The resulting product is then purified to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer properties of this compound, which include inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-11-4-5-16-15(8-11)17(12(2)13(3)21-16)18(22)19-7-6-14-9-23-10-20-14/h4-5,8-10H,6-7H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJYSJXYQRUEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)NCCC3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5683039.png)
![(1S*,5R*)-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5683043.png)

![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]ethanamine](/img/structure/B5683057.png)
![N,N-dimethyl-2-[(1S*,5R*)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]non-3-yl]acetamide](/img/structure/B5683058.png)
![2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5683065.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5683074.png)


![N-ethyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5683085.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5683096.png)
![N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5683102.png)

![4-methyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinolin-2(1H)-one](/img/structure/B5683111.png)